
DT2216NC
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DT2216NC is a negative control for DT2216 (GLXC-21978).
Applications De Recherche Scientifique
Cancer Treatment
DT2216NC has shown promise in preclinical studies as an effective agent against various types of cancer, particularly those characterized by high levels of Bcl-xL expression.
- Mechanism of Action : this compound functions as a proteolysis-targeting chimera (PROTAC) that facilitates the degradation of Bcl-xL, leading to apoptosis in cancer cells. This mechanism is particularly beneficial in cancers such as T-cell acute lymphoblastic leukemia (T-ALL), where Bcl-xL plays a critical role in cell survival.
- Efficacy Studies : In MOLT-4 cells, which are dependent on Bcl-xL for survival, this compound demonstrated a significant reduction in Bcl-xL protein levels and induced apoptosis at low concentrations (EC50 = 52 nM) compared to its predecessor, ABT-263 (EC50 = 191 nM) .
Cell Line | EC50 (nM) | Dmax (%) | Notes |
---|---|---|---|
MOLT-4 | 52 | 90.8 | High efficacy in Bcl-xL-dependent cells |
Other T-ALL | N/A | Moderate toxicity observed | Further studies needed |
Drug Development and Optimization
The structural modifications made to create this compound have implications for drug design strategies aimed at enhancing the therapeutic index of Bcl-xL inhibitors.
- Structural Modifications : The replacement of the morpholine ring with a piperazine ring allowed for better attachment to E3 ligase ligands, improving the compound's ability to induce targeted degradation .
- Case Study : Research conducted by Zheng et al. highlighted the development process and biological evaluation of DT2216, emphasizing its improved potency and reduced toxicity compared to earlier compounds .
Potential for Combination Therapies
This compound may also be explored in combination with other therapeutic agents to enhance overall treatment efficacy.
- Combination Studies : There is ongoing research into combining this compound with chemotherapeutic agents or other targeted therapies to investigate synergistic effects that could improve patient outcomes in resistant cancer types.
Case Study: Efficacy in T-cell Acute Lymphoblastic Leukemia
A detailed study on MOLT-4 cells revealed that pre-treatment with this compound resulted in significant apoptosis and reduced cell viability. This finding underscores the potential of this compound as a monotherapy or part of a combination regimen for T-ALL patients .
Case Study: Structural Insights
A study published in ChemBioChem documented the synthetic strategy employed to develop DT2216 and subsequently this compound, detailing the molecular interactions that contribute to its activity against Bcl-xL . The findings suggest that careful structural modifications can lead to substantial improvements in drug efficacy.
Propriétés
Formule moléculaire |
C77H96ClF3N10O10S4 |
---|---|
Poids moléculaire |
1542.3602 |
Nom IUPAC |
(2S,4S)-1-((S)-2-(7-(4-((R)-3-((4-(N-(4-(4-((4'-Chloro-4,4-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)benzoyl)sulfamoyl)-2-((trifluoromethyl)sulfonyl)phenyl)amino)-4-(phenylthio)butyl)piperazin-1-yl)-7-oxoheptanamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C77H96ClF3N10O10S4/c1-51(53-18-20-55(21-19-53)70-52(2)82-50-103-70)83-73(96)66-44-61(92)48-91(66)74(97)71(75(3,4)5)85-68(93)16-12-9-13-17-69(94)90-42-36-87(37-43-90)35-33-59(49-102-62-14-10-8-11-15-62)84-65-31-30-63(45-67(65)104(98,99)77(79,80)81)105(100,101)86-72(95)56-24-28-60(29-25-56)89-40-38-88(39-41-89)47-57-46-76(6,7)34-32-64(57)54-22-26-58(78)27-23-54/h8,10-11,14-15,18-31,45,50-51,59,61,66,71,84,92H,9,12-13,16-17,32-44,46-49H2,1-7H3,(H,83,96)(H,85,93)(H,86,95)/t51-,59+,61-,66-,71+/m0/s1 |
Clé InChI |
PXVFFBGSTYQHRO-AOKICZFDSA-N |
SMILES |
O=C([C@H]1N(C([C@@H](NC(CCCCCC(N2CCN(CC[C@@H](NC3=CC=C(S(=O)(NC(C4=CC=C(N5CCN(CC6=C(C7=CC=C(Cl)C=C7)CCC(C)(C)C6)CC5)C=C4)=O)=O)C=C3S(=O)(C(F)(F)F)=O)CSC8=CC=CC=C8)CC2)=O)=O)C(C)(C)C)=O)C[C@@H](O)C1)N[C@H](C9=CC=C(C%10=C(C)N=CS%10)C=C9)C |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
DT2216NC; DT-2216NC; DT 2216NC; DT2216 NC; DT-2216 NC; DT 2216 NC; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.